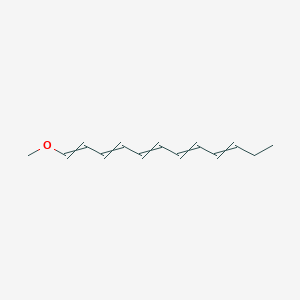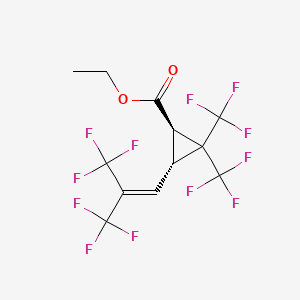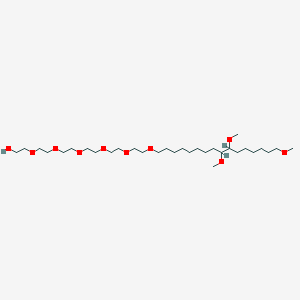
9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL is a complex organic compound characterized by its multiple ether and alcohol functional groups. This compound is notable for its unique structure, which includes a long chain of oxygen atoms interspersed with methoxy groups and a terminal hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL typically involves multi-step organic reactions. One common method includes the reaction of dimethoxyethane with ethylene oxide under controlled conditions to form the desired compound . The reaction is usually catalyzed by a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and the product is purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound can be used in the study of biological membranes and as a model compound for understanding the behavior of ether-linked lipids.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism by which 9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s multiple ether and alcohol groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethoxyethane: A simpler ether compound used as a solvent in organic synthesis.
Polyethylene glycol: A polymer with similar ether linkages, used in various industrial and medical applications.
Glyme: Another ether compound with applications in battery electrolytes and as a solvent.
Uniqueness
What sets 9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL apart from these similar compounds is its unique structure, which combines multiple ether linkages with a terminal hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
104838-93-9 |
|---|---|
Molekularformel |
C31H64O10 |
Molekulargewicht |
596.8 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-(9,10,16-trimethoxyhexadecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C31H64O10/c1-33-17-12-9-7-11-15-31(35-3)30(34-2)14-10-6-4-5-8-13-18-36-20-22-38-24-26-40-28-29-41-27-25-39-23-21-37-19-16-32/h30-32H,4-29H2,1-3H3 |
InChI-Schlüssel |
IQCNZJLODFOODE-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCCCCC(C(CCCCCCCCOCCOCCOCCOCCOCCOCCO)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



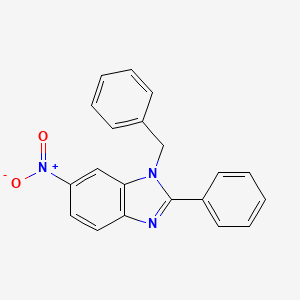

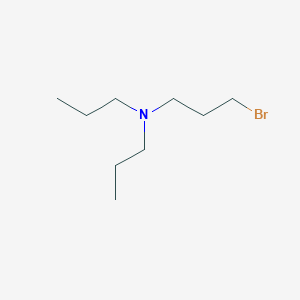
![N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide](/img/structure/B14326040.png)
![N-{2-[(2-Ethylhexyl)oxy]propyl}formamide](/img/structure/B14326041.png)
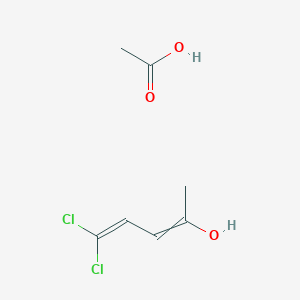
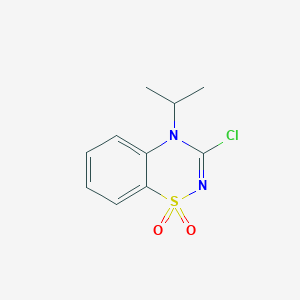
![Ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate](/img/structure/B14326058.png)
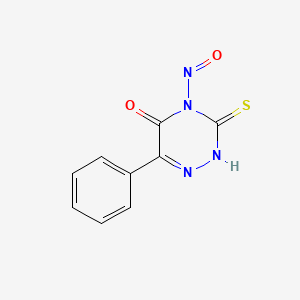
![Phenol, 2-[1-(4-hydroxyphenyl)butyl]-](/img/structure/B14326072.png)
